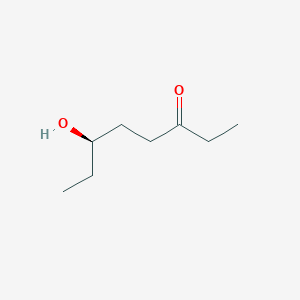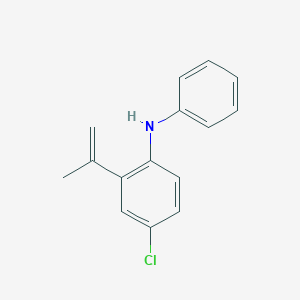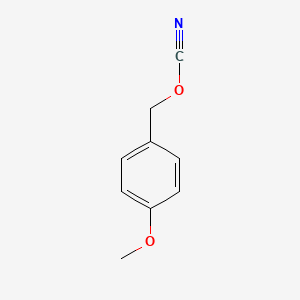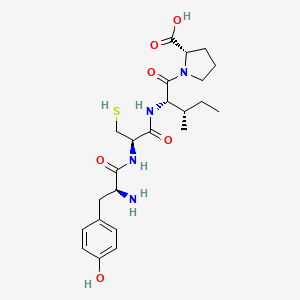![molecular formula C14H12O4 B14178237 4-[Hydroxy(4-hydroxyphenyl)methoxy]benzaldehyde CAS No. 921936-26-7](/img/structure/B14178237.png)
4-[Hydroxy(4-hydroxyphenyl)methoxy]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[Hydroxy(4-hydroxyphenyl)methoxy]benzaldehyde is an organic compound with the molecular formula C14H12O4 It is characterized by the presence of two hydroxyl groups and an aldehyde group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[Hydroxy(4-hydroxyphenyl)methoxy]benzaldehyde can be achieved through several methods. One common approach involves the condensation of 4-hydroxybenzaldehyde with acetone in the presence of an acid catalyst, such as hydrochloric acid . The reaction typically occurs at a molar ratio of 2:1 (4-hydroxybenzaldehyde to acetone) and is conducted under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve the use of phenol as a raw material. Phenol reacts with chloroform in the presence of a phenol sodium salt at elevated temperatures (around 60°C) to produce the desired product . Alternatively, condensation reactions between phenol and chloral, followed by decomposition using sodium methylate, can also yield this compound .
Análisis De Reacciones Químicas
Types of Reactions: 4-[Hydroxy(4-hydroxyphenyl)methoxy]benzaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) in an alkaline medium.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: Substitution reactions may involve bromination or copper-catalyzed coupling reactions with methoxy sodium.
Major Products: The major products formed from these reactions include vanillin derivatives and other substituted benzaldehydes .
Aplicaciones Científicas De Investigación
4-[Hydroxy(4-hydroxyphenyl)methoxy]benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various aromatic compounds and hydrazones.
Medicine: Research has shown its potential in developing drugs for treating diseases such as Alzheimer’s.
Industry: It is utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mecanismo De Acción
The mechanism of action of 4-[Hydroxy(4-hydroxyphenyl)methoxy]benzaldehyde involves its interaction with molecular targets and pathways. For instance, in catalytic pyrolysis, the compound undergoes dehydrogenation to form reactive intermediates such as quinone methides, which further decompose to yield phenol and other products . These intermediates play a crucial role in the compound’s reactivity and its ability to form various derivatives.
Comparación Con Compuestos Similares
4-Hydroxybenzaldehyde: Shares similar functional groups but lacks the methoxy group.
3-Hydroxy-4-methoxybenzaldehyde:
4-Methoxybenzaldehyde:
Propiedades
Número CAS |
921936-26-7 |
|---|---|
Fórmula molecular |
C14H12O4 |
Peso molecular |
244.24 g/mol |
Nombre IUPAC |
4-[hydroxy-(4-hydroxyphenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C14H12O4/c15-9-10-1-7-13(8-2-10)18-14(17)11-3-5-12(16)6-4-11/h1-9,14,16-17H |
Clave InChI |
PASDVZWTXFYWEU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=O)OC(C2=CC=C(C=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}-5-[7-(cyanomethoxy)-2,3-dihydro-1H-indol-1-yl]pentanenitrile](/img/structure/B14178157.png)
![5-Heptyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14178165.png)



![1-{[(Ethylsulfanyl)carbonyl]oxy}propyl 2-methylpropanoate](/img/structure/B14178187.png)

![2-[2-(4-Methoxyphenyl)-2-nitroethenyl]-5-phenylfuran](/img/structure/B14178207.png)



![2-[(4-Methylbenzene-1-sulfonyl)amino]octyl acetate](/img/structure/B14178221.png)


